2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
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Overview
Description
2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride is a compound that features a piperidine ring fused with a thiadiazole ring, and it is often used in various scientific research applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been associated with a wide variety of biological targets . These targets include antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which share a similar structure, exhibit a wide variety of biological activities . These activities are likely due to the interaction of these compounds with their respective targets, leading to various changes in cellular processes.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect a broad spectrum of biological activities . These activities suggest that these compounds may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit a wide variety of biological activities . These activities suggest that these compounds may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have shown compelling anti-inflammatory properties .
Cellular Effects
Related compounds, such as 1,3,4-substituted-thiadiazole derivatives, have shown cytotoxic effects on multiple human cancer cell lines .
Molecular Mechanism
Similar compounds have shown to interact with key amino acid residues through bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Related compounds have been used in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the reactive positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . Reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to varied biological activities.
Piperidine derivatives: Compounds with a piperidine ring that may have different functional groups attached, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSDIIIKXNJVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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